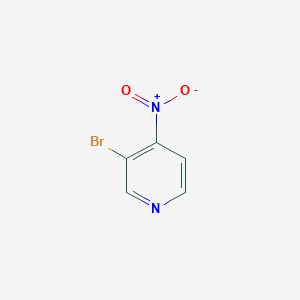

3-Bromo-4-nitropyridine

概要

説明

3-Bromo-4-nitropyridine is a useful research compound. Its molecular formula is C5H3BrN2O2 and its molecular weight is 202.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Nucleophilic Substitution Reactions

3-Bromo-4-nitropyridine has been studied for its behavior in nucleophilic substitution reactions with amines. Interestingly, a study by Yao, Blake, and Yang (2005) discovered that three products, instead of the expected two, were formed during these reactions, with one being an unexpected nitro-group migration product. This highlights its potential utility in organic synthesis, particularly in reactions involving polar aprotic solvents (Yao, Blake, & Yang, 2005).

Vibrational Spectra Analysis

Investigations into the vibrational spectra of bromo-nitropyridine derivatives, such as 2-bromo-4-nitropyridine N-oxide, have been conducted. Hanuza et al. (2002) analyzed the crystal structure and polarized vibrational spectra of this compound, revealing insights into its molecular geometry and intermolecular interactions. This kind of research is vital for understanding the physical and chemical properties of such compounds (Hanuza et al., 2002).

Nitration and Derivative Formation

Hertog et al. (2010) explored the directive influence of the N-oxide group during the nitration of pyridine N-oxide derivatives. Their findings revealed unique outcomes based on the substitution positions in the nitropyridine molecules, indicating the significance of these compounds in synthesizing specific derivatives (Hertog, Ammers, & Schukking, 2010).

Solvent Reactivity Influences

The solvent's role in the reactivity of various nitropyridine derivatives was analyzed by Hertog and Jouwersma (1953). They concluded that solvents with higher polarity accelerate substitution processes, particularly when substituents are in specific positions relative to the nitro-group. Such studies are important for understanding and optimizing synthetic pathways (Hertog & Jouwersma, 1953).

Large Scale Synthesis

Research by Agosti et al. (2017) on the large-scale synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation is notable. They addressed challenges in conversion and reproducibility, demonstrating the feasibility of large-scale production of such compounds (Agosti et al., 2017).

Intermolecular Interactions

Studies on the crystal packing of bromo-nitropyridine derivatives, like 3-Chloro- and 3-Bromo-2,6-dimethyl-4-nitropyridine N-oxide, have revealed interesting intermolecular interactions. These findings by Hanuza et al. (1997) contribute to the understanding of molecular structure and bonding, which is crucial for the design of new materials and pharmaceuticals (Hanuza et al., 1997).

作用機序

Target of Action

3-Bromo-4-nitropyridine is a pyridine compound that primarily targets amines . It is recognized as a contaminant in the environment and its primary application lies in the synthesis of other compounds .

Mode of Action

This compound interacts with its targets through nucleophilic substitution reactions . This compound partakes in these reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3-(3′-nitro)pyridine .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of other compounds, such as 4-(3-bromopyridin-2-yl)morpholine, which is utilized in acetonitrile synthesis . Furthermore, through treatment with acetonitrile, this compound can be converted into its n-oxide form or transformed into the ionic form .

Result of Action

The result of this compound’s action is the formation of new compounds through nucleophilic substitution reactions . One of the major products of these reactions is an unexpected nitro-group migration product .

Action Environment

The action of this compound is influenced by environmental factors. For instance, nitro-group migration occurs in polar aprotic solvents . Additionally, the compound is recognized as a contaminant in the environment , which suggests that its presence in the environment could potentially affect its action, efficacy, and stability.

Safety and Hazards

将来の方向性

3-Bromo-4-nitropyridine has been recognized as a contaminant in the environment . Its primary application lies in the synthesis of other compounds . The use of pyridine N-oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals .

生化学分析

Biochemical Properties

3-Bromo-4-nitropyridine participates in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . This compound can undergo nitration, resulting in the formation of 3-(3′-nitro)pyridine . In biochemical reactions, this compound interacts with various enzymes and proteins, influencing their activity. For instance, it can be converted into its n-oxide form or transformed into the ionic form through treatment with acetonitrile . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in nucleophilic substitution reactions and its conversion into different forms can impact cellular activities, leading to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to undergo nucleophilic substitution reactions and form different chemical entities plays a crucial role in its mechanism of action . These interactions at the molecular level are essential for understanding the compound’s biochemical properties and effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In both in vitro and in vivo studies, this compound has shown varying degrees of stability, which can influence its impact on cells and tissues over time . Understanding these temporal effects is crucial for accurately assessing the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have shown that there are threshold effects observed with this compound, and it is essential to determine the optimal dosage for achieving desired outcomes without causing harm . These dosage effects are critical for understanding the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s participation in nucleophilic substitution reactions and its conversion into different forms can affect metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for comprehending the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function . Studying the transport and distribution of this compound is crucial for understanding its biochemical properties and effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for comprehending the compound’s biochemical properties and its impact on cellular function.

特性

IUPAC Name |

3-bromo-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEWCWSWUUFORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376305 | |

| Record name | 3-Bromo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89364-04-5 | |

| Record name | 3-Bromo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

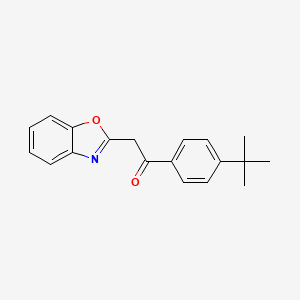

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of reactions are commonly observed with 3-Bromo-4-nitropyridine?

A1: this compound is primarily known for its reactivity in nucleophilic substitution reactions. The bromine atom at the 3-position is susceptible to replacement by various nucleophiles, such as amines and carbanions. [, , ] Interestingly, depending on the reaction conditions and the nature of the nucleophile, unexpected rearrangements involving the nitro group have also been observed. [, ]

Q2: How does the presence of the N-oxide influence the reactivity of this compound?

A3: The N-oxide derivative, this compound N-oxide, exhibits distinct reactivity compared to the parent compound. Studies have shown that it undergoes reactions with various carbanions at the 2-position, leading to diverse substituted pyridine N-oxides. [, ] This altered reactivity is attributed to the electronic and steric effects introduced by the N-oxide moiety.

Q3: Can this compound be used in the synthesis of fluorinated pyridines?

A4: Yes, a significant finding was the successful direct fluorination of this compound N-oxide. This reaction provided a novel route to synthesize 3-fluoro-4-nitropyridine N-oxide, which can be further converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. [] This methodology offers a valuable tool for accessing meta-fluorinated pyridines, which are challenging to synthesize through traditional methods.

Q4: Has this compound been explored for the development of biologically active compounds?

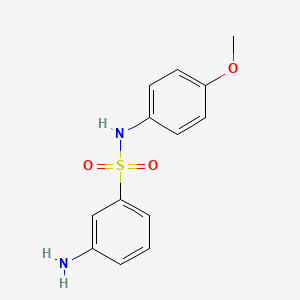

A5: Yes, researchers have investigated this compound N-oxide as a starting material for synthesizing pyridinic sulfonamides as potential cyclooxygenase-2 (COX-2) inhibitors. [] This involved reacting the compound with various phenols, thiophenols, or anilines, followed by reduction and sulfonamide formation. This study demonstrated the feasibility of utilizing this compound derivatives for medicinal chemistry applications.

Q5: Are there any notable reactions of this compound with cyclic enamine systems?

A6: Investigations into the reaction of this compound N-oxide with 1-morpholinocyclohexene revealed a multi-step ionic pathway. [] This reaction yielded a tetrahydrobenzofuro[3,2-b]quinoline derivative, showcasing the potential of this compound to participate in complex heterocyclic synthesis.

Q6: Where can I find more information on the specific analytical techniques used in characterizing this compound and its derivatives?

A7: While the provided abstracts don't delve into specific analytical techniques, they likely employed standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural characterization. [, ] For a deeper understanding of the analytical methods, it is recommended to refer to the full research articles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)